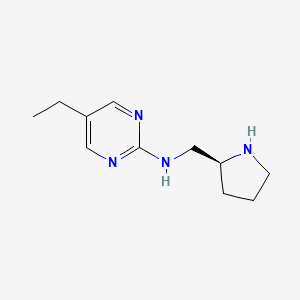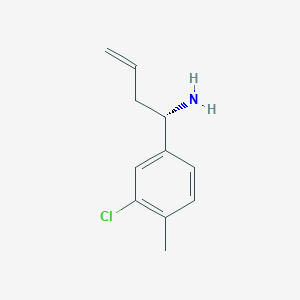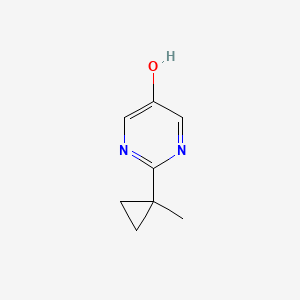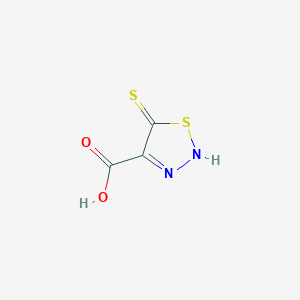
5-Sulfanylidene-2,5-dihydro-1,2,3-thiadiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method includes the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, leading to the formation of a dithiocarbazate intermediate. This intermediate undergoes cyclization to form the thiadiazole ring .
Industrial Production Methods: Industrial production methods for 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated compounds and bases are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect cellular pathways related to oxidative stress, inflammation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound shares a similar thiadiazole ring structure but differs in its substitution pattern.
5-Mercapto-1,3,4-thiadiazole-2-carboxylicacid: Another closely related compound with a different position of the carboxylic acid group.
Uniqueness: 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .
Properties
CAS No. |
781562-92-3 |
|---|---|
Molecular Formula |
C3H2N2O2S2 |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
5-sulfanylidene-2H-thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S2/c6-2(7)1-3(8)9-5-4-1/h5H,(H,6,7) |
InChI Key |
BPUXRIMDKRNSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNSC1=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
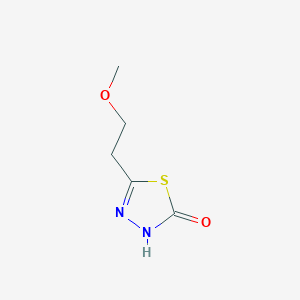
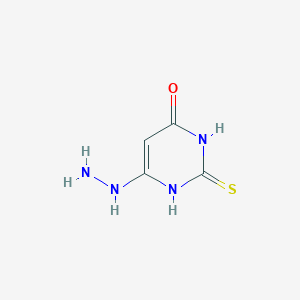
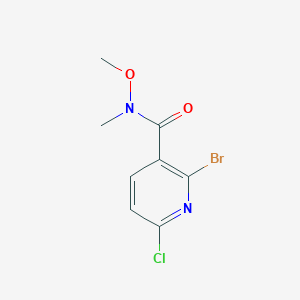
![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
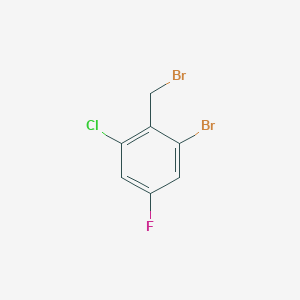
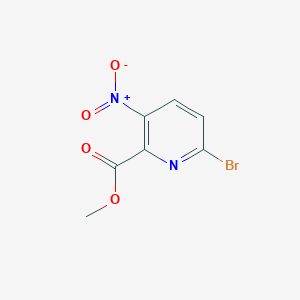
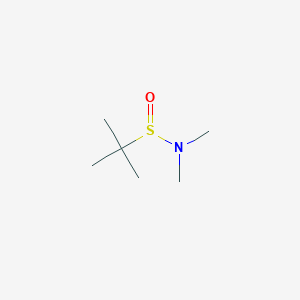
![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
